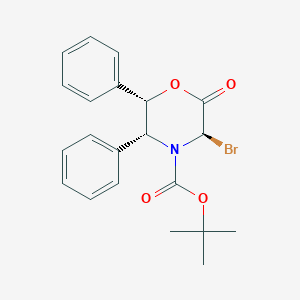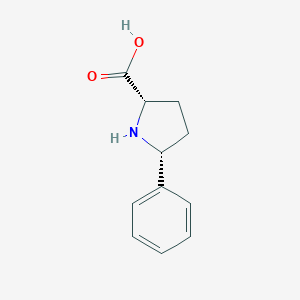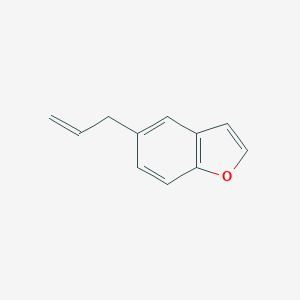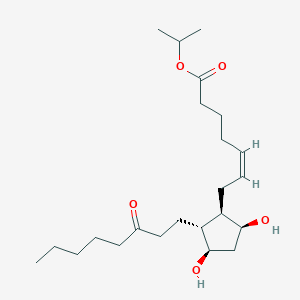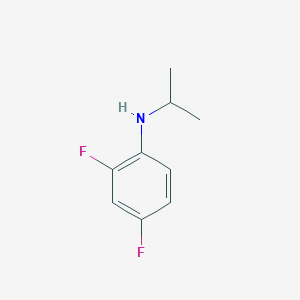
2,4-Difluoro-N-isopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-N-isopropylaniline is a chemical compound with the molecular formula C9H11F2N . It has a molecular weight of 171.19 . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 2,4-Difluoro-N-isopropylaniline involves the reaction of 2,4-difluoroaniline with an isopropyl halide . This reaction is carried out in the absence of any solvent or in the presence of a high-boiling solvent under normal or higher pressures at temperatures greater than or equal to 80°C .Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-N-isopropylaniline is characterized by the presence of a benzene ring substituted with two fluorine atoms and an isopropylamine group .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 2,4-Difluoro-N-isopropylaniline is the alkylation of 2,4-difluoroaniline with an isopropyl halide . The reaction proceeds almost quantitatively, and the target substance becomes a salt of hydrohalic acid generated by elimination of halogen of the halide used, and almost no side reaction occurs .Applications De Recherche Scientifique
Synthesis and Catalysis
2,4-Difluoro-N-isopropylaniline, while not directly mentioned, relates closely to compounds used in synthesis and catalysis. For example, new (N-diphenylphosphino)-isopropylanilines and their palladium(II) complexes have been synthesized and shown to be highly active catalysts in Suzuki coupling and Heck reactions, providing a pathway to biphenyls and stilbenes. This illustrates the utility of isopropylaniline derivatives in facilitating important types of chemical reactions (Aydemir et al., 2009).
Material Science
In material science, derivatives of N-isopropylaniline, such as those involved in the synthesis of copolymers, have demonstrated significant effects on the electrochemical, thermal, and electrical behavior of materials. For instance, the addition of an isopropyl group to polyaniline enhanced its electrical and thermal properties and improved its solubility in organic solvents, showcasing the compound's relevance in developing advanced materials (Bhandari et al., 2009).
Environmental Science
The compound has also found applications in environmental science, particularly in studies related to soil contamination and herbicide metabolism. For example, the determination of isoproturon (a herbicide) and its metabolite 4-isopropylaniline in soil was achieved using high-performance liquid chromatography, highlighting the compound's role in environmental monitoring and pollution studies (Fang-shi, 2005).
Fluorinated Compounds in Biochemistry
Furthermore, fluorinated analogs of natural biomolecules, such as 2,4-difluorotoluene, have been utilized to study the role of hydrogen bonding in nucleic acid recognition, offering insights into the biochemical interactions and potential applications in designing novel therapeutic agents (Kumar & Rozners, 2021).
Advanced Polymers
Lastly, the synthesis and characterization of novel polyimides derived from fluorinated diamines, including isopropylaniline derivatives, demonstrate the importance of these compounds in creating high-performance polymers with excellent thermal stability, optical transparency, and hydrophobicity. These materials are promising for various industrial applications, such as in coatings, films, and electronics (Liu et al., 2016).
Safety and Hazards
While specific safety and hazard information for 2,4-Difluoro-N-isopropylaniline is not available in the resources, general safety measures for handling chemicals should be followed. This includes avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2,4-difluoro-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMISTBHYUBGZJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

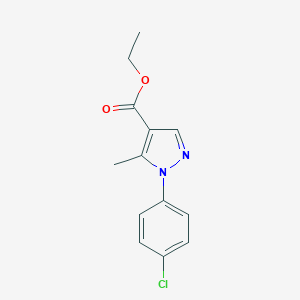
![Methyl benzo[b]thiophene-4-carboxylate](/img/structure/B172727.png)
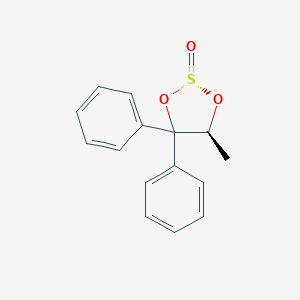
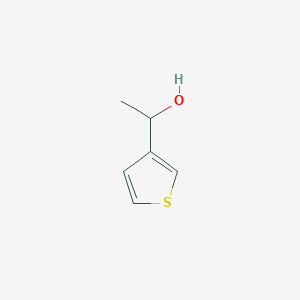
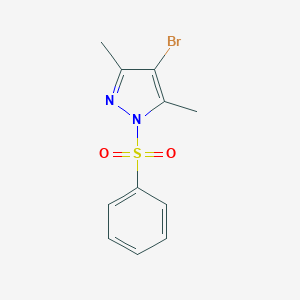

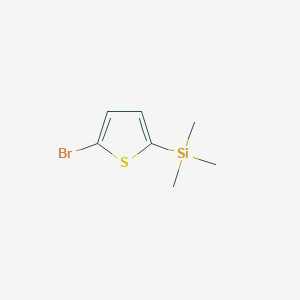
![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)
